molecular formula C15H24N2O3S2 B5068529 N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide

Cat. No. B5068529
M. Wt: 344.5 g/mol
InChI Key: LVWIZXURIHLKIN-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide is a compound that belongs to the class of piperidine derivatives, characterized by their diverse biological activities. These compounds have been synthesized and evaluated for various pharmacological properties, including enzyme inhibition activities, which make them of interest in medicinal chemistry research.

Synthesis Analysis

The synthesis of piperidine derivatives, such as N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, involves multi-step reactions starting from simple piperidine or related precursors. The synthesis typically includes reactions like sulfonylation, alkylation, and amidation. Compounds are synthesized by reacting piperidine or its derivatives with sulfonyl chlorides, followed by further functionalization (Khalid, Rehman, & Abbasi, 2014).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized using various spectroscopic techniques, including IR, 1H-NMR, and EI-MS. These analyses provide detailed information about the functional groups present and the overall molecular architecture. The presence of sulfonyl and piperidine groups is a key feature of these compounds, contributing to their biological activity (Khalid, Rehman, & Abbasi, 2014).

properties

IUPAC Name

N-pentan-3-yl-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-3-13(4-2)16-15(18)12-7-9-17(10-8-12)22(19,20)14-6-5-11-21-14/h5-6,11-13H,3-4,7-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWIZXURIHLKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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